![molecular formula C16H19NO3 B15359154 N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)
N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline is a complex organic compound characterized by its multiple methoxy groups and an aniline moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dimethoxybenzaldehyde and 4-methoxyaniline.
Reaction Steps: The reaction involves a reductive amination process where the aldehyde group of 2,4-dimethoxybenzaldehyde is first converted to an amine group, followed by the formation of the final compound through a nucleophilic substitution reaction.
Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride and a suitable solvent like ethanol.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and aniline groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogenating agents (e.g., bromine) and nucleophiles (e.g., sodium methoxide).
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The methoxy groups enhance its solubility and reactivity, while the aniline moiety can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity.
相似化合物的比较
2-Methoxyaniline: Similar structure but lacks the additional methoxy group on the benzene ring.
4-Methoxyaniline: Similar to the target compound but with a different position of the methoxy group.
N-[(2,4-dimethoxyphenyl)methyl]-2-methoxyaniline: Similar structure with a different position of the aniline group.
Uniqueness: N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline is unique due to its specific arrangement of methoxy groups, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C16H19NO3/c1-18-14-8-5-13(6-9-14)17-11-12-4-7-15(19-2)10-16(12)20-3/h4-10,17H,11H2,1-3H3 |
InChI 键 |
IGKFLMOEJXGHOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NCC2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



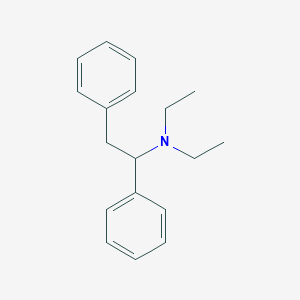

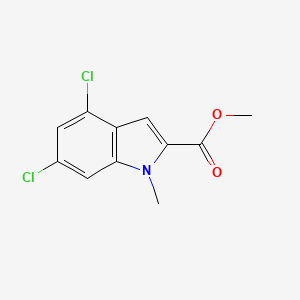
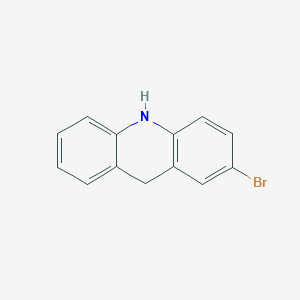
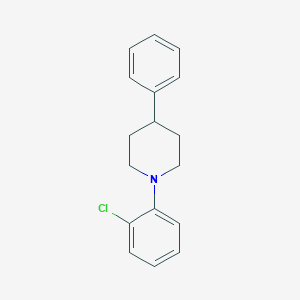
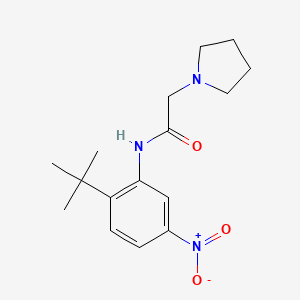
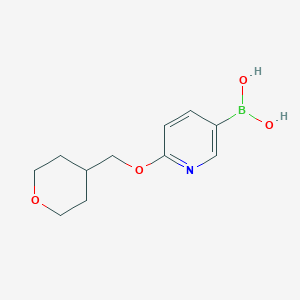

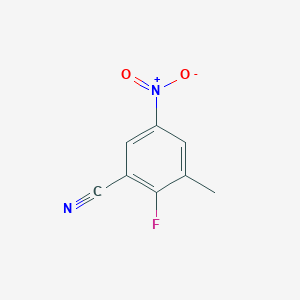


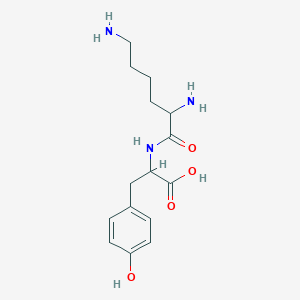
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)
